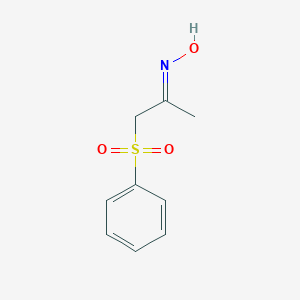

(2E)-1-(Phenylsulfonyl)acetone oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2E)-1-(Phenylsulfonyl)acetone oxime” is a type of oxime, which is a class of nitrogen-containing organic compounds. Oximes are usually prepared from hydroxylamine and an aldehyde, a ketone, or a quinone . They have the structure X\Y/C= N―OH, in which X and Y are hydrogen atoms or organic groups derived by removal of a hydrogen atom from an organic compound .

Synthesis Analysis

Oximes can be synthesized by condensation or oxidation . A new synthesis of enamides from ketones involves a phosphine-mediated reductive acylation of oximes . The resulting enamides are isolated in good yields and excellent purity . Oxime ethers are versatile precursors in organic synthesis . The cyclization and metal-catalyzed cross-coupling reactions of oxime ethers in recent years are also highlighted .Molecular Structure Analysis

Oximes have the structure X\Y/C= N―OH, in which X and Y are hydrogen atoms or organic groups derived by removal of a hydrogen atom from an organic compound . Oximes are also called nitrogen enjoying organic compounds which are attained from the hydroxylamine, a ketone, and an aldehyde .Chemical Reactions Analysis

Oximes can undergo a variety of chemical reactions. For example, the reaction of N -alkylhydroxylamines and aqueous hydroxylamine with monosubstituted allenes gives nitrones and oximes, respectively, in good yields . A general, efficient, and metal-free method for aerobic oxidation of primary benzylamines to the corresponding oximes in good yields is catalyzed by N,N′,N″ -trihydroxyisocyanuric acid in the presence of acetaldoxime and water as solvent .Physical And Chemical Properties Analysis

Oximes have about 3 characteristics bands with surge figures measuring 3600 (O-H), 945 (N-O), and 1665 (C = N) in the infrared diapason . The aliphatic group of oximes is resistant to the process of hydrolysis more than the similar hydrazones .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis and Molecular Docking Studies : A derivative of acetone oxime was synthesized and characterized, demonstrating potential applications in studying interactions with cholinesterase enzymes, which are important for understanding neurodegenerative diseases (Korkmaz, Rhyman, & Ramasami, 2022).

Environmental and Biological Applications

- Phytoremediation : Research on a similar derivative, Acetone O-(4-chlorophenylsulfonyl) oxime, revealed its significant potential in phytoremediation studies, highlighting its ability to enable maize plants to continue almost normal metabolic activities under copper stress, suggesting a novel approach to managing heavy metal contamination in soils (Yetişsin & Kardeş, 2021).

Chemical Properties and Reactions

- Conformational Analysis : A study conducted on the conformational equilibrium of 2‐methylcyclohexanone oxime derivatives, including (2E)-derivatives, using NMR and theoretical investigation methods, provides insights into the chemical behavior and properties of such compounds in various solvents, which is crucial for designing and understanding chemical reactions and materials (Ribeiro & Abraham, 2002).

Electrophilic Amination and Organic Synthesis

- Amination of Organometallic Reagents : Kinetic studies on the amination of phenylmagnesium bromides and phenylzinc chlorides with acetone O-sulfonyloximes reveal insights into the mechanisms of electrophilic amino transfer reactions, important for developing new synthetic methodologies in organic chemistry (Erdik & Ömür, 2005).

High-Voltage Electrolyte Additives

- Improving Lithium-Ion Batteries : (Phenylsulfonyl)acetonitrile, a related compound, was explored as a high-voltage electrolyte additive for lithium-ion batteries, showing the potential to form a solid electrolyte interface on the cathode, which significantly improves battery performance (Deng et al., 2019).

Direcciones Futuras

The future directions of oxime chemistry are promising. Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . The combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties . The remaining challenges and future perspectives are presented at the end .

Propiedades

IUPAC Name |

(NE)-N-[1-(benzenesulfonyl)propan-2-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-8(10-11)7-14(12,13)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMYBKVSGPOVTM-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(Phenylsulfonyl)acetone oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2,2-diethoxyethyl)amino]-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B372112.png)

![2-amino-6-[(2,2-diethoxyethyl)amino]-5-nitro-3-methyl-4(3H)-pyrimidinone](/img/structure/B372114.png)

![2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one](/img/structure/B372115.png)

![N-[2-amino-6-(benzoylamino)-5-nitrosopyrimidin-4-yl]benzamide](/img/structure/B372139.png)